2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate is a complex organic compound with a unique structure It is characterized by a cyclohexyl ring substituted with a methyl and isopropyl group, and a butanoate ester linked to a pentacyclic structure containing multiple double bonds and a nitrogen atom
Preparation Methods
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds and a nitrogen atom makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups in the structure.
Substitution: The cyclohexyl ring and ester groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of multiple double bonds and a nitrogen atom allows it to form stable complexes with metal ions and other molecules. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on enzymes and receptors involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
- 2-Isopropyl-5-methylcyclohexyl heptanoate
- Cyclohexyl methacrylate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.
Properties
Molecular Formula |
C33H39NO4 |
---|---|
Molecular Weight |
513.7g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate |
InChI |
InChI=1S/C33H39NO4/c1-17(2)20-15-14-19(5)16-25(20)38-33(37)30(18(3)4)34-31(35)28-26-21-10-6-7-11-22(21)27(29(28)32(34)36)24-13-9-8-12-23(24)26/h6-13,17-20,25-30H,14-16H2,1-5H3 |
InChI Key |
LBRKCGPPIMREDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.